

Commercial Suppliers and Technical Guide for High-Purity H-Asp-Ala-OH

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Compound of Interest

Compound Name: **H-Asp-Ala-OH**

Cat. No.: **B079804**

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For researchers, scientists, and drug development professionals requiring high-purity **H-Asp-Ala-OH** (L-Aspartyl-L-Alanine), a dipeptide with applications in biochemical research, pharmaceutical development, and peptide synthesis, several commercial suppliers offer this compound with varying purity levels.^[1] This technical guide provides an overview of available suppliers, typical experimental protocols for synthesis and analysis, and visual workflows to aid in research and development.

Commercial Supplier Overview

High-purity **H-Asp-Ala-OH** is available from a range of global suppliers. The purity of the dipeptide is a critical factor for its application, with most suppliers offering grades suitable for research and development purposes. The following table summarizes key quantitative data from various suppliers.

Supplier/ Platform	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Condition
Chem- Impex	H-Asp-Ala- OH	13433-02- 8	C ₇ H ₁₂ N ₂ O ₅	204.18	Not specified, CoA available	Store at 0°C
GL Biochem (Shanghai) Ltd. (via ChemicalB ook)	H-Ala-Asp- OH	20727-65- 5	Not specified	Not specified	95% HPLC, 98% HPLC	Not specified
Biosynth	H-Asp(Ala- OH)-OH	13110-25- 3	C ₇ H ₁₂ N ₂ O ₅	204.18	Not specified	Store at <-15°C
Biosynth	H-Asp-Ala- OH	13433-02- 8	C ₇ H ₁₂ N ₂ O ₅	204.18	Not specified	Store at <-15°C, close container well
ChemicalB ook (Global Suppliers Listed)	H-ASP- ALA-OH	13433-02- 8	C ₇ H ₁₂ N ₂ O ₅	204.18	Not specified	Store at -20°C

Experimental Protocols

While specific, proprietary synthesis and purification protocols for **H-Asp-Ala-OH** are not disclosed by commercial suppliers, a general understanding can be derived from established peptide synthesis methodologies. The following are representative protocols for the synthesis and purity analysis of dipeptides like **H-Asp-Ala-OH**.

Solid-Phase Peptide Synthesis (SPPS) - A Representative Protocol

Solid-phase peptide synthesis is a common method for producing peptides.[\[2\]](#) A generalized workflow for the synthesis of **H-Asp-Ala-OH** would involve the following steps:

- **Resin Preparation:** A suitable resin, such as 2-chlorotriptyl chloride resin, is swelled in a solvent like dichloromethane (DCM).[\[2\]](#)
- **First Amino Acid Attachment:** The C-terminal amino acid, in this case, Fmoc-Ala-OH, is attached to the swollen resin. Diisopropylethylamine (DIPEA) is often used as a base in this step.[\[2\]](#)
- **Fmoc Deprotection:** The Fmoc protecting group on the alanine is removed using a solution of piperidine in dimethylformamide (DMF) to expose the free amine.[\[2\]](#)
- **Peptide Coupling:** The next amino acid, Fmoc-Asp(OtBu)-OH, is activated using a coupling reagent (e.g., DIC/OxymaPure®) and then coupled to the deprotected amine of the resin-bound alanine.[\[2\]](#)
- **Final Fmoc Deprotection:** The Fmoc group is removed from the N-terminal aspartic acid.[\[2\]](#)
- **Cleavage and Deprotection:** The synthesized dipeptide is cleaved from the resin, and the side-chain protecting group (tBu on Asp) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[\[2\]](#)
- **Purification:** The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Lyophilization:** The pure fractions are pooled and lyophilized to obtain the final **H-Asp-Ala-OH** product as a powder.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard technique for determining the purity of synthetic peptides.[\[3\]](#)

- Sample Preparation: A small, accurately weighed amount of the lyophilized **H-Asp-Ala-OH** (e.g., 1 mg) is dissolved in a suitable solvent, such as 0.1% TFA in water. The sample should be filtered through a 0.22 μ m filter before injection.[3]
- Chromatographic Conditions:
 - Column: A C18 stationary phase column is typically used.[3]
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. For example, 5% to 95% B over 30 minutes.
 - Detection: UV detection at 210-230 nm.[4]
 - Flow Rate: Typically 1 mL/min for analytical columns.
- Data Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. For research-grade peptides, a purity of >95% is often required, while therapeutic-grade peptides may necessitate purities of >98%. [3] Mass spectrometry is often used in conjunction with HPLC to confirm the molecular weight of the target peptide and any impurities.[3]

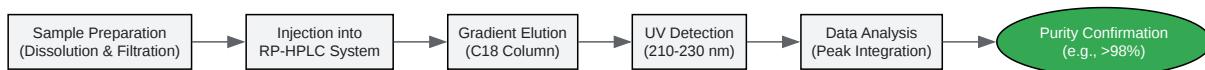
Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis processes.



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Caption: Workflow for Solid-Phase Peptide Synthesis of **H-Asp-Ala-OH**.

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Caption: Workflow for Purity Analysis of **H-Asp-Ala-OH** by RP-HPLC.

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